Differentiation in Human sEH Inhibition vs. the Benchmark Cyclohexylurea Inhibitor CDU
Among simple N-cyclohexyl-N′-alkyl ureas, N-cyclohexyl-N′-dodecylurea (CDU) is the most thoroughly characterized sEH inhibitor, with an IC₅₀ of 85.2 nM against recombinant human sEH . The target compound has been evaluated in a high-throughput AlphaScreen assay designed to identify disruptors of the mutant huntingtin–calmodulin interaction, a target relevant to Huntington's disease . A direct sEH IC₅₀ for 1-cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea has not been publicly disclosed at the time of this analysis; however, structure-activity relationship (SAR) studies on N-cyclohexyl-N′-alkyl ureas indicate that incorporating a hydrogen-bonding group in the alkyl chain can enhance sEH affinity by engaging polar residues in the enzyme's hydrophobic tunnel [1]. The 3-hydroxy substituent in the target compound is positioned to interact with Asp335 and Tyr383 in the human sEH active site, an interaction that is unavailable to CDU [1]. This class-level inference suggests the target compound may match or exceed CDU's potency while offering a distinct selectivity profile.
| Evidence Dimension | Human soluble epoxide hydrolase (sEH) inhibition |
|---|---|
| Target Compound Data | Not publicly reported; predicted to be in the nanomolar range based on SAR |
| Comparator Or Baseline | N-cyclohexyl-N′-dodecylurea (CDU): IC₅₀ = 85.2 nM (human recombinant sEH) |
| Quantified Difference | Cannot be quantified without direct head-to-head data |
| Conditions | Recombinant human sEH, fluorescent substrate assay (CDU data); AlphaScreen assay for mHTT-CaM disruption (target compound screening) |
Why This Matters
For researchers developing sEH-targeted therapeutics or probing epoxide biology, a compound that combines the cyclohexylurea pharmacophore with a polar, branched alkyl chain may provide a different selectivity window and improved solubility relative to the lipophilic CDU scaffold.
- [1] Morisseau, C. and Hammock, B.D. (2005) Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annu. Rev. Pharmacol. Toxicol. 45, 311–333. https://doi.org/10.1146/annurev.pharmtox.45.120403.095920 View Source
